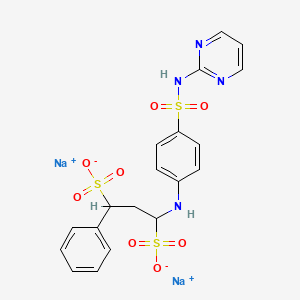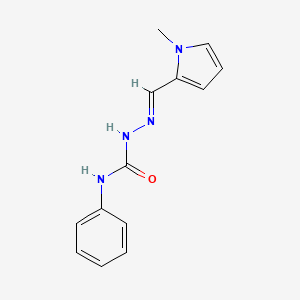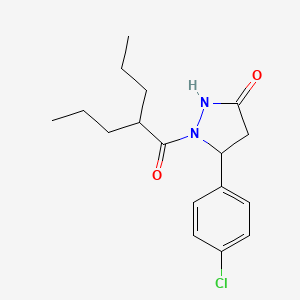![molecular formula C32H20N2O4 B12906367 [6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl- CAS No. 6705-92-6](/img/structure/B12906367.png)
[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid is a complex organic compound that belongs to the family of biquinoline derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and materials science. The presence of two phenyl groups and two carboxylic acid groups attached to the biquinoline core imparts specific chemical properties to this compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups, making it suitable for synthesizing complex molecules like 2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized biquinoline compounds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA and proteins, disrupting their normal functions and leading to cell death. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity, as it can interfere with metal-dependent enzymes and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry with similar structural features but lacking the phenyl and carboxylic acid groups.
2,2’-Diphenyl-[6,6’-biquinoxaline]: Another biquinoline derivative with different electronic properties and applications.
Uniqueness
2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid is unique due to its combination of phenyl and carboxylic acid groups, which enhance its chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and its diverse range of chemical reactions make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
6705-92-6 |
|---|---|
Formule moléculaire |
C32H20N2O4 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
6-(4-carboxy-2-phenylquinolin-6-yl)-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C32H20N2O4/c35-31(36)25-17-29(19-7-3-1-4-8-19)33-27-13-11-21(15-23(25)27)22-12-14-28-24(16-22)26(32(37)38)18-30(34-28)20-9-5-2-6-10-20/h1-18H,(H,35,36)(H,37,38) |
Clé InChI |
GNLQJZSOBBSSFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5C(=O)O)C6=CC=CC=C6)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


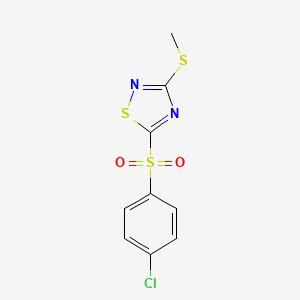
![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)
![2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B12906294.png)
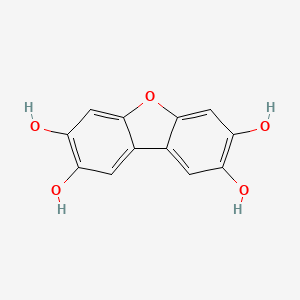
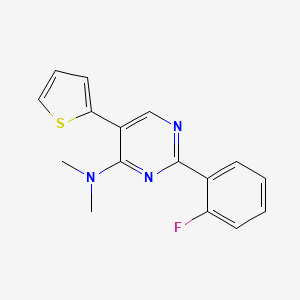

![2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole](/img/structure/B12906311.png)

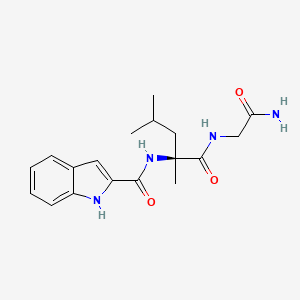
![N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine](/img/structure/B12906332.png)
